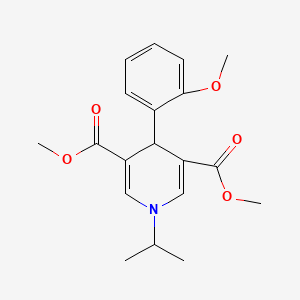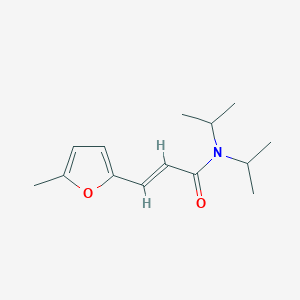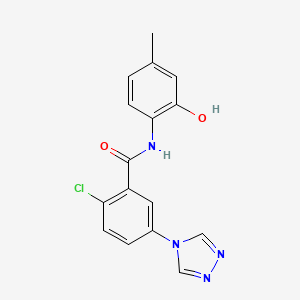![molecular formula C19H17N3O B5821191 2-(2-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5821191.png)
2-(2-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MO-1 and has been found to have a wide range of biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of MO-1 is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. MO-1 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. It has also been found to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
MO-1 has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, inhibit tumor growth, and improve cognitive function. MO-1 has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of MO-1 is its broad range of biological activities, which makes it a promising candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on MO-1. One area of interest is the development of MO-1 as a potential treatment for neurodegenerative diseases. Another area of interest is the optimization of its anti-inflammatory and anti-cancer activities. Additionally, further studies are needed to fully understand the mechanism of action of MO-1 and to identify potential drug targets.
Synthesemethoden
The synthesis of MO-1 involves a multi-step process that includes the reaction of 2-bromoacetophenone with sodium methoxide to form a ketone intermediate. The intermediate is then reacted with 2-phenylethylamine to yield the desired product, MO-1.
Wissenschaftliche Forschungsanwendungen
MO-1 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, anti-tumor, and anti-microbial activities. MO-1 has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-(2-methylphenyl)-5-(2-phenylethylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-14-7-5-6-10-16(14)18-22-17(13-20)19(23-18)21-12-11-15-8-3-2-4-9-15/h2-10,21H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRKWUYVETXXFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)NCCC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5821109.png)
![methyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5821117.png)
![N-(tert-butyl)-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5821120.png)
![N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5821139.png)
![5,5-dimethyl-3-[(2-phenoxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5821143.png)
![3-[(4-chlorophenyl)thio]-N-mesitylpropanamide](/img/structure/B5821148.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5821160.png)
![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5821173.png)



![(cyclopropylmethyl){[5-(3-nitrophenyl)-2-furyl]methyl}propylamine](/img/structure/B5821198.png)
